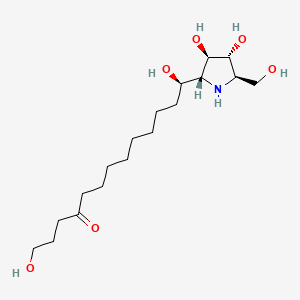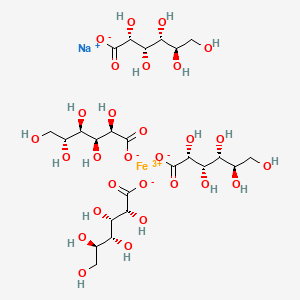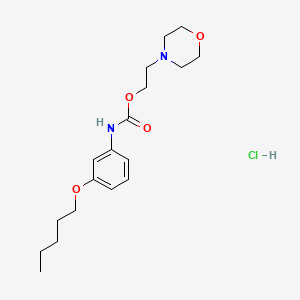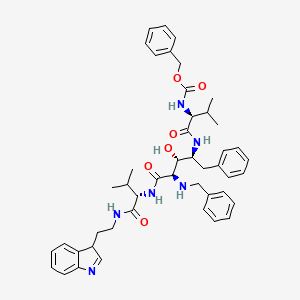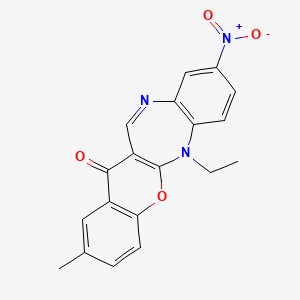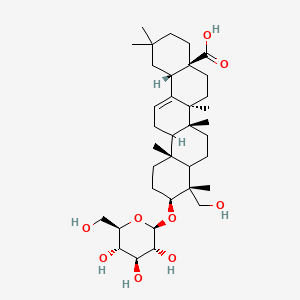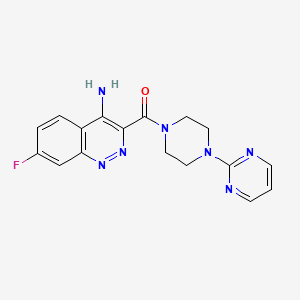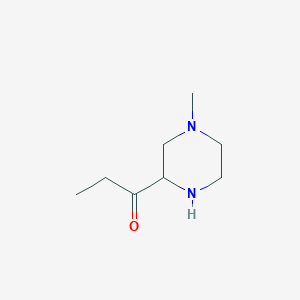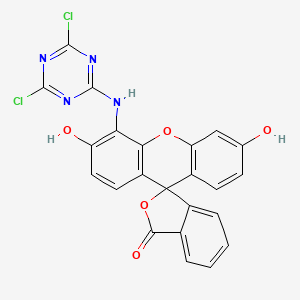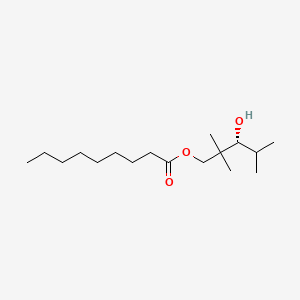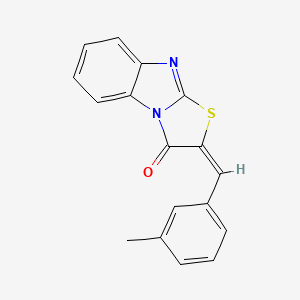
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its conjugated double bonds and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form a chalcone intermediate.
Knoevenagel Condensation: The chalcone intermediate then undergoes a Knoevenagel condensation with malonic acid or its derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as piperidine or pyridine to enhance reaction rates.
Solvents: Common solvents include ethanol or methanol to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures (typically between 50-100°C) to ensure high yields and purity.
化学反応の分析
Types of Reactions
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Industry
Materials Science: Utilized in the development of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Chalcones: Compounds with similar structural motifs and conjugated double bonds.
Cinnamic Acids: Compounds with similar carboxylic acid groups and phenyl rings.
Uniqueness
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
82885-72-1 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(E)-3-[3-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(11-9-14-5-2-1-3-6-14)16-8-4-7-15(13-16)10-12-18(20)21/h1-13H,(H,20,21)/b11-9+,12-10+ |
InChIキー |
HFYXHQBRHCHWAO-WGDLNXRISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



